![molecular formula C13H21N3O2 B6457747 tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 2549001-37-6](/img/structure/B6457747.png)

tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

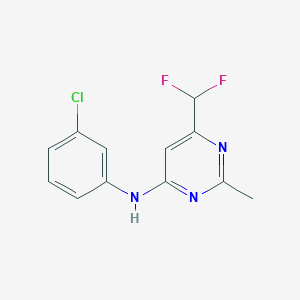

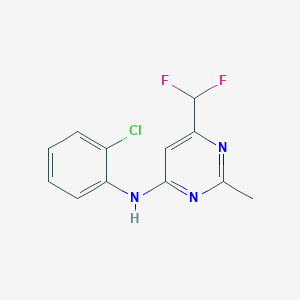

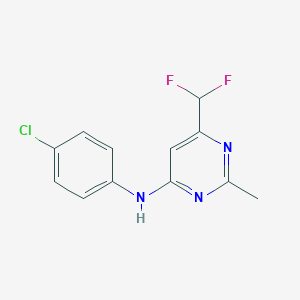

The compound “tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate” is a complex organic molecule that contains an imidazole ring and an azetidine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Azetidine is a saturated heterocycle of three carbon atoms and one nitrogen atom. The tert-butyl group and carboxylate ester group may influence the compound’s solubility and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and azetidine rings, along with the ester group. The presence of nitrogen in the rings would likely result in the existence of tautomeric forms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The imidazole ring, for instance, is known to participate in various chemical reactions due to its amphoteric nature .科学的研究の応用

TBMAC has been used in a variety of scientific research applications, including organic synthesis, inorganic synthesis, and medicinal chemistry. In organic synthesis, TBMAC is used as a building block for larger molecules. In inorganic synthesis, TBMAC can be used to create new compounds and to study the properties of existing compounds. In medicinal chemistry, TBMAC has been used to study the structure and function of proteins and enzymes, as well as to understand the mechanisms of drug action.

作用機序

TBMAC is believed to act as a proton acceptor, meaning that it can donate protons to other molecules. This property makes it useful in a variety of chemical reactions, as it can facilitate the transfer of protons from one molecule to another. Additionally, TBMAC can act as a catalyst, meaning that it can speed up the rate of a reaction. This property is useful for organic and inorganic synthesis, as it can help to create new compounds in a shorter amount of time.

Biochemical and Physiological Effects

TBMAC has been studied extensively, and its biochemical and physiological effects have been well-documented. In general, TBMAC is believed to be relatively safe and non-toxic. However, it should be handled with caution, as it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. Additionally, TBMAC has been shown to interact with certain enzymes and proteins, which can lead to changes in cellular processes.

実験室実験の利点と制限

TBMAC has several advantages for lab experiments. It is relatively easy to synthesize and its physical and chemical properties are well-documented. Additionally, it can be used as a building block for larger molecules and can act as a catalyst for chemical reactions. Its proton acceptor properties also make it useful for a variety of chemical reactions.

However, there are also some limitations to using TBMAC in lab experiments. It is a relatively small molecule and can be difficult to work with. Additionally, it is a relatively expensive compound, which can make it difficult to obtain in large quantities.

将来の方向性

There are a number of potential future applications for TBMAC. It could be used to create new compounds and to study the properties of existing compounds. Additionally, it could be used to study the structure and function of proteins and enzymes, as well as to understand the mechanisms of drug action. Additionally, TBMAC could be used in the synthesis of new drugs or to modify existing drugs. Finally, TBMAC could be used to create new materials and to study the physical and chemical properties of existing materials.

合成法

TBMAC can be synthesized through a process known as the Mitsunobu reaction. This reaction involves the use of an alkylating agent, such as tert-butyl alcohol, to form a tert-butyl ester. The ester is then reacted with an imidazole to form the desired product. This process is relatively straightforward and can be completed in a few steps. The reaction can be carried out in either aqueous or organic solvent, depending on the desired outcome.

特性

IUPAC Name |

tert-butyl 3-[(2-methylimidazol-1-yl)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-10-14-5-6-15(10)7-11-8-16(9-11)12(17)18-13(2,3)4/h5-6,11H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJSMWKHTNKDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6457666.png)

![4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6457674.png)

![3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6457680.png)

![2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457712.png)

![N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457713.png)

![6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6457728.png)

![2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457734.png)

![2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457750.png)

![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457763.png)

![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)